

GNF-7: A Dual ACK1 and GCK Inhibitor - A Technical Guide

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Compound of Interest		
Compound Name:	GNF-7	
Cat. No.:	B15621306	Get Quote

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Abstract

GNF-7 is a potent, orally bioavailable, type-II kinase inhibitor that has demonstrated significant activity against Activated Cdc42-associated kinase 1 (ACK1; also known as TNK2) and Germinal Center Kinase (GCK; also known as MAP4K2). Initially developed as a Bcr-Abl inhibitor, **GNF-7** has shown broader therapeutic potential, particularly in hematologic malignancies and other cancers driven by aberrant signaling pathways. This technical guide provides an in-depth overview of **GNF-7**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

Introduction

GNF-7, with the chemical name N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide, is a multi-targeted kinase inhibitor.[1] Its dual inhibitory action on ACK1 and GCK makes it a valuable tool for investigating the roles of these kinases in cancer and other diseases. ACK1 is a non-receptor tyrosine kinase that acts as a signaling hub for various receptor tyrosine kinases (RTKs), playing a crucial role in cell survival, proliferation, and migration.[2][3] GCK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in stress-activated signaling pathways that regulate inflammation and apoptosis.[4][5] The combined



inhibition of these two kinases by **GNF-7** leads to a synergistic anti-tumor effect in various cancer models.

Chemical Properties

Property	Value
Chemical Formula	C28H24F3N7O2
Molecular Weight	547.5 g/mol [1]
CAS Number	839706-07-9[1]
Appearance	White to off-white solid
Solubility	Soluble in DMSO (up to 50 mM)

Quantitative Inhibitory Data

GNF-7 has been shown to inhibit a range of kinases with varying potencies. The following tables summarize the available quantitative data for its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of GNF-7 against Primary Targets

Target	IC50 (nM)	Reference
ACK1 (TNK2)	25	[6]
GCK (MAP4K2)	8	[6]

Table 2: In Vitro Inhibitory Activity of GNF-7 against Bcr-Abl and its Mutants



Target	IC50 (nM)	Reference
c-Abl	133	[1]
Bcr-Abl (wild-type)	133	[6]
Bcr-Abl (T315I)	61	[6]
Bcr-Abl (G250E)	136	[1]
Bcr-Abl (E255V)	122	[1]
Bcr-Abl (M351T)	<5	[7]

Table 3: Cellular Antiproliferative Activity of GNF-7

Cell Line	Cancer Type	IC50 (nM)	Reference
Ba/F3 (Bcr-Abl WT)	Pro-B cell leukemia	<11	[8]
Ba/F3 (Bcr-Abl mutants)	Pro-B cell leukemia	<11	[8]
Colo205	Colorectal cancer	5	[8]
SW620	Colorectal cancer	1	[8]
OCI-AML3	Acute Myeloid Leukemia	219	[6]

Signaling Pathways Modulated by GNF-7

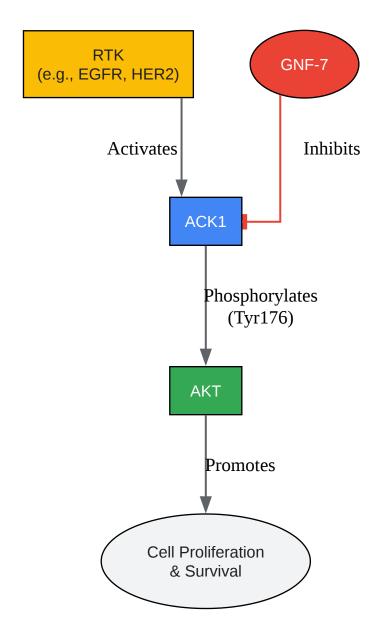
GNF-7 exerts its biological effects by interfering with key cellular signaling pathways. The inhibition of ACK1 and GCK leads to the downstream modulation of pro-survival and stress-response pathways.

ACK1 Signaling Pathway

ACK1 is a crucial transducer of signals from receptor tyrosine kinases (RTKs) like EGFR and HER2.[2] Upon activation, ACK1 can phosphorylate and activate downstream effectors, most notably the pro-survival kinase AKT, in a PI3K-independent manner.[3] By inhibiting ACK1,



GNF-7 blocks this alternative route of AKT activation, leading to decreased cell survival and proliferation.



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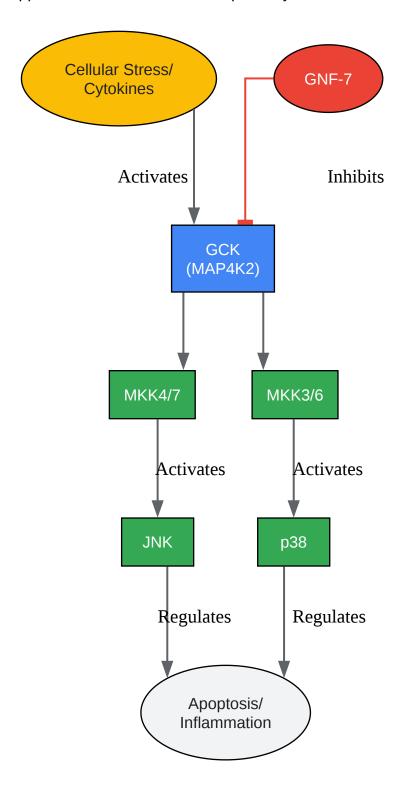
GNF-7 inhibits the ACK1-mediated activation of AKT.

GCK Signaling Pathway

GCK (MAP4K2) is a key upstream kinase in the JNK and p38 MAPK stress-response pathways.[4] It can be activated by various cellular stressors and inflammatory cytokines. Activated GCK phosphorylates and activates downstream MAP2Ks (MKK4/7 for JNK and



MKK3/6 for p38), which in turn activate JNK and p38.[5] These kinases then regulate the activity of transcription factors involved in apoptosis and inflammation. **GNF-7**'s inhibition of GCK can therefore suppress these stress-activated pathways.



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GNF-7 blocks GCK-mediated activation of JNK and p38 MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **GNF-7**.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method to determine the IC₅₀ of **GNF-7** against a target kinase.

Materials:

- Purified recombinant kinase (e.g., ACK1, GCK)
- · Kinase-specific substrate and ATP
- GNF-7 stock solution in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- 384-well white assay plates

Procedure:

- Prepare serial dilutions of GNF-7 in kinase buffer.
- In a 384-well plate, add 2.5 μL of the GNF-7 dilution or vehicle (DMSO) to the appropriate wells.
- Add 2.5 μL of a 2x kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding 5 μ L of a 2x ATP solution.
- Incubate the plate at room temperature for 60 minutes.



- Stop the kinase reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature in the dark.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **GNF-7** concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software.



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